N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide
Description
The compound “N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide” is a synthetic small molecule characterized by a hybrid structure integrating multiple pharmacophores: a 1,2-oxazole core substituted with a 2,6-dichlorophenyl group, a thioamide linker, and a toluenesulfonyl acetamide moiety. The compound’s synthesis involves multi-step reactions, including carbodiimide-mediated coupling (as seen in analogous syntheses ), and its crystalline structure may be resolved using X-ray diffraction methods supported by programs like SHELX .
Properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-N-[[[2-(4-methylphenyl)sulfonylacetyl]amino]carbamothioyl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N4O5S2/c1-11-6-8-13(9-7-11)34(30,31)10-16(28)25-26-21(33)24-20(29)17-12(2)32-27-19(17)18-14(22)4-3-5-15(18)23/h3-9H,10H2,1-2H3,(H,25,28)(H2,24,26,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXRBJKIHBWIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide typically involves multiple steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the sulfonylacetamide moiety: This can be done through nucleophilic substitution reactions, where the sulfonyl group is introduced using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable leaving groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Catalysts: Acidic or basic catalysts may be used to facilitate certain reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or infection.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
1,2-Oxazole Derivatives
- Similarity : The 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl group is analogous to oxazole-containing inhibitors of cyclooxygenase (COX) or kinases. For example, COX-2 inhibitors like celecoxib feature a sulfonamide-substituted pyrazole ring instead of oxazole but retain halogenated aryl groups for target binding .
- Divergence : The thioamide linker in the target compound distinguishes it from typical amide-linked oxazole derivatives. Thioamides enhance metabolic stability compared to amides, as sulfur’s lower electronegativity reduces susceptibility to hydrolysis .
Sulfonamide-Containing Compounds
Spectroscopic Characterization
- NMR data comparisons (e.g., chemical shifts in regions A and B, as in Figure 6 of ) highlight structural differences. For instance, the toluenesulfonyl group’s protons would exhibit distinct deshielding effects compared to simpler acetamide derivatives.
Physicochemical and Bioactivity Trends
Hydrogen Bonding and Crystal Packing
- These features may promote unique crystal packing or protein interactions, enhancing thermal stability or binding affinity.
Lumping Strategy in Property Prediction
- Using the lumping strategy , the compound could be grouped with other halogenated oxazole-sulfonamide hybrids. Such groupings predict similar solubility, logP, and metabolic profiles, though the thioamide linker may necessitate separate consideration due to its unique reactivity.
Data Tables
Table 1: Key Functional Groups and Their Roles
Biological Activity
N-[({[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]formamido}methanethioyl)amino]-2-(4-methylbenzenesulfonyl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the implications of its activity based on recent studies.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
- Molecular Formula : C19H19Cl2N3O3S
- Molecular Weight : 392.34 g/mol
- IUPAC Name : this compound
This compound features a complex structure with multiple functional groups that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including the formation of oxazole rings and various amide linkages. The detailed synthetic pathway is crucial for understanding its biological activity as different intermediates may exhibit distinct pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxazole moieties have shown significant cytotoxic effects against various cancer cell lines.
In vitro evaluations demonstrated that such compounds could inhibit the proliferation of human peripheral blood lymphocytes and suppress tumor necrosis factor α (TNF-α) production, indicating their potential as immunomodulatory agents . A comparative study revealed that oxazolo[5,4-d]pyrimidines exhibited low toxicity while effectively inhibiting cancer cell growth .
The mechanism by which these compounds exert their effects often involves modulation of signaling pathways associated with cell apoptosis and proliferation. For example, certain derivatives have been shown to activate caspase cascades leading to programmed cell death in cancer cells .
Study 1: Antitumor Activity Evaluation
A comprehensive study evaluated the antitumor activity of various oxazole derivatives including those structurally similar to our compound. The results indicated that at a concentration of 10 µM, certain derivatives displayed selective toxicity towards leukemia cell lines while exhibiting minimal effects on normal cells. This suggests a targeted mechanism that could be exploited in therapeutic applications .
| Cell Line | Sensitivity (10 µM) | Remarks |
|---|---|---|
| Leukemia | High | Most sensitive |
| Melanoma | Moderate | Some sensitivity observed |
| Breast Cancer | Low | Minimal response |
Study 2: Immunomodulatory Effects
Another investigation focused on the immunomodulatory effects of compounds related to this compound. Results showed significant inhibition of phytohemagglutinin A-induced proliferation in human lymphocytes, indicating potential applications in autoimmune disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
